molecular formula C11H8N6 B2361083 2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine CAS No. 206051-49-2

2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B2361083
CAS No.: 206051-49-2
M. Wt: 224.227
InChI Key: ZSGOAOORBZJWLL-UHFFFAOYSA-N
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Description

The compound “2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine” is a complex organic molecule that contains pyridine and triazole rings . Pyridine is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Triazole is a class of five-membered ring compounds containing three nitrogen atoms. These types of compounds are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various methodologies. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The pyridine and triazole rings contribute to the aromaticity of the molecule, which can influence its reactivity and stability .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific functional groups present in the molecule. For example, pyridines can undergo a variety of reactions, including nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the presence of functional groups could influence its solubility, reactivity, and other properties .

Scientific Research Applications

Crystal Structure and Molecular Properties

  • Crystal Structure Analysis: The molecule exhibits a nearly coplanar structure with the five rings. Dihedral angles between the pyrazine and triazole rings are minimal, indicating a compact and stable structure. The crystal packing is characterized by a three-dimensional network structure formed through intermolecular hydrogen bonds and π–π stacking interactions, enhancing its structural integrity (Zhouqing Xu, Y. Sun, & Qiang Wang, 2011).

Coordination Chemistry and Complex Formation

  • Cadmium Coordination Complex

    In this compound, the cadmium ion is coordinated by nitrogen atoms from two triazolide anions and water molecules, forming a distorted octahedral geometry. The compound exhibits planarity and strong intermolecular hydrogen bonding, contributing to its two-dimensional supramolecular network (Jing-Jing Yang & Jun Zhao, 2011).

  • Cobalt(II) Complex Synthesis and Magnetic Properties

    A cobalt(II) compound synthesized with this chemical displays a structure consisting of Co2+ ions, Ptptp2− anions, and coordinated water molecules. The compound shows weak antiferromagnetic coupling interaction, highlighting its potential in magnetic material research (X. Y. Huang, Q. Jiang, J. S. Zhao, S. C. Zhang, & J. L. Wang, 2015).

Pharmaceutical Research and Biological Properties

Supramolecular Chemistry and Network Formation

  • Zinc Coordination Compound: In a similar vein to the cadmium complex, the zinc coordination compound exhibits a distorted octahedral geometry with strong intermolecular hydrogen bonds and π–π stacking interactions, forming a robust three-dimensional supramolecular architecture (Ye-Nan Wang & W. Dong, 2011).

Photophysical and Electrochemical Properties

Mechanism of Action

Target of Action

The primary target of the compound 2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the cell’s progression from the G1 phase (growth) to the S phase (DNA synthesis). Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle progression, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

Upon inhibition of CDK2, several downstream biochemical pathways are affected. These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival . The inhibition of CDK2 disrupts these pathways, leading to cell cycle arrest and potentially inducing apoptosis .

Result of Action

The primary result of the compound’s action is the significant inhibition of cell growth. This has been demonstrated in various cell lines, where the compound showed superior cytotoxic activities . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.

Safety and Hazards

The safety and hazards associated with “2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine” would depend on its specific properties. For example, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The future directions for research on “2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine” could include further exploration of its synthesis, investigation of its biological activity, and development of its potential applications in pharmaceuticals and other fields .

Properties

IUPAC Name

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6/c1-2-8(6-12-3-1)10-15-11(17-16-10)9-7-13-4-5-14-9/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGOAOORBZJWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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